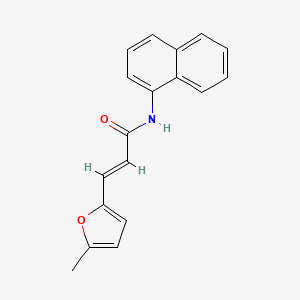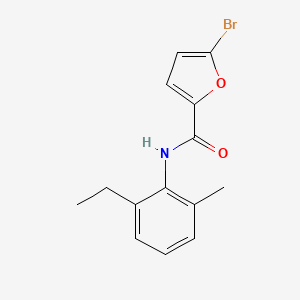![molecular formula C22H21NO2 B5755129 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in humans and animals. Despite its toxicity, MPTP has been used extensively in research to study the mechanisms of Parkinson's disease and to develop new treatments for this debilitating condition.
Mécanisme D'action
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione acts by selectively destroying dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms. 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione is metabolized in the brain to form MPP+, a highly toxic compound that selectively accumulates in dopaminergic neurons and causes mitochondrial dysfunction and oxidative stress. The resulting neuronal damage leads to the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione has a number of biochemical and physiological effects on the brain. 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms. 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione also causes mitochondrial dysfunction and oxidative stress, which contribute to the neuronal damage seen in Parkinson's disease. In addition, 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione has been shown to activate microglia and to induce the production of pro-inflammatory cytokines, which may contribute to the neuroinflammation seen in Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione has several advantages and limitations for use in laboratory experiments. One advantage is that 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione selectively destroys dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease. Another advantage is that 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione can be administered in a controlled manner, allowing researchers to study the dose-response relationship and the time course of neuronal damage. However, 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione is highly toxic and requires specialized equipment and expertise to handle safely. In addition, 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione-induced Parkinson's disease-like symptoms in animals may not fully replicate the human disease, limiting the translational potential of this model.
Orientations Futures
There are several future directions for research on 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione and its role in Parkinson's disease. One area of research is the development of new treatments for Parkinson's disease based on the mechanisms of 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione-induced neuronal damage. Another area of research is the use of 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione as a tool to study the role of neuroinflammation in Parkinson's disease. Additionally, researchers may explore the use of 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione in combination with other neurotoxins or genetic models to better understand the complex mechanisms underlying Parkinson's disease.
Méthodes De Synthèse
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process involving the condensation of 2-acetylnaphthalene with piperidine, followed by oxidation and cyclization to form the final product. The synthesis of 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione requires specialized equipment and expertise, and should only be attempted by trained professionals in a well-equipped laboratory.
Applications De Recherche Scientifique
2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for this condition. 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to the development of Parkinson's disease-like symptoms in humans and animals. By studying the effects of 2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione on the brain, researchers have been able to gain valuable insights into the underlying mechanisms of Parkinson's disease, including the role of oxidative stress, inflammation, and mitochondrial dysfunction.
Propriétés
IUPAC Name |
2-[(2-methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-15-13-17(23-11-5-2-6-12-23)10-9-16(15)14-20-21(24)18-7-3-4-8-19(18)22(20)25/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBAJCLJKGOALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-4-piperidin-1-ylphenyl)methylidene]indene-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxy-2-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B5755050.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)

![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)

![2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5755106.png)

![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)


![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)
